3,6-Phenanthrenedicarbonitrile
Description
3,6-Phenanthrenedicarbonitrile is a polycyclic aromatic compound featuring a phenanthrene backbone with two cyano (-CN) groups at the 3- and 6-positions. Phenanthrene-based compounds are valued for their aromatic rigidity, electronic properties, and biological activities, such as antimicrobial effects observed in N,N-diacetylamino-phenanthrene derivatives .
Properties
CAS No. |
18930-78-4 |
|---|---|
Molecular Formula |
C16H8N2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenanthrene-3,6-dicarbonitrile |
InChI |
InChI=1S/C16H8N2/c17-9-11-1-3-13-5-6-14-4-2-12(10-18)8-16(14)15(13)7-11/h1-8H |
InChI Key |
WVGPDBFDFCNBLH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |
Synonyms |
3,6-Phenanthrenedicarbonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Amino groups (e.g., in dihydrophenanthrenedicarbonitriles) confer biological activity, while ethoxy groups (e.g., 3,6-diethoxy derivatives) likely improve solubility .
- Synthetic Flexibility : Multi-component reactions enable efficient diversification of phenanthrene derivatives, though dihydro intermediates may require additional steps for full aromatization .
Spectroscopic and Electronic Properties
Table 2: Spectroscopic Comparisons
Key Observations:
- Electronic Tuning: Cyano groups in 3,6-Phenanthrenedicarbonitrile could stabilize excited states, as seen in benzene-dicarbonitriles with large Stokes shifts .
- Conformational Rigidity: Phenanthrene’s planar structure may reduce non-radiative decay compared to flexible dihydro analogs .
Table 3: Application-Based Comparison
Key Observations:
- Biological vs. Material Applications: Amino-substituted phenanthrenes excel in antimicrobial roles, while cyano-rich analogs (e.g., benzene-dicarbonitriles) are suited for optoelectronic uses .
- Uniqueness of this compound : Its structure positions it as a candidate for organic semiconductors or fluorescent probes, leveraging phenanthrene’s optoelectronic properties.
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